H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH
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Overview
Description
The compound H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH is a peptide composed of the amino acids threonine, glycine, arginine, alanine, lysine, methionine, glutamine, tyrosine, and asparagine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, such as the modification of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biomaterials and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH depends on their specific sequence and structure. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins. The interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Aprotinin: A serine protease inhibitor with a similar peptide structure.
Bradykinin: A peptide that causes blood vessels to dilate.
Angiotensin: A peptide involved in blood pressure regulation.
Uniqueness
H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH is unique due to its specific sequence, which determines its biological activity and potential applications. The presence of multiple arginine residues, for example, may enhance its interaction with negatively charged molecules or surfaces.
Properties
Molecular Formula |
C68H121N31O18S |
---|---|
Molecular Weight |
1693.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C68H121N31O18S/c1-34(89-53(106)38(12-6-25-83-64(73)74)90-50(104)33-88-62(115)51(72)35(2)100)52(105)91-39(11-4-5-24-69)54(107)92-40(13-7-26-84-65(75)76)55(108)93-41(14-8-27-85-66(77)78)56(109)96-44(23-30-118-3)59(112)95-43(21-22-48(70)102)58(111)98-46(31-36-17-19-37(101)20-18-36)60(113)99-47(32-49(71)103)61(114)94-42(15-9-28-86-67(79)80)57(110)97-45(63(116)117)16-10-29-87-68(81)82/h17-20,34-35,38-47,51,100-101H,4-16,21-33,69,72H2,1-3H3,(H2,70,102)(H2,71,103)(H,88,115)(H,89,106)(H,90,104)(H,91,105)(H,92,107)(H,93,108)(H,94,114)(H,95,112)(H,96,109)(H,97,110)(H,98,111)(H,99,113)(H,116,117)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t34-,35+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 |
InChI Key |
OYOXQLUCUURFIV-YXCRIUEQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |
Origin of Product |
United States |
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